NPD-048
Description
NPD-048 is a phthalazinone derivative identified as a potent inhibitor of Trypanosoma cruzi, the protozoan responsible for Chagas disease. Structurally, it belongs to the phosphodiesterase (PDE) inhibitor class, targeting the catalytic domain of T. brucei PDE-B1, as demonstrated by its co-crystal structure resolved at 2.24 Å resolution via X-ray diffraction . This compound exhibits selective antitrypanosomal activity with an EC50 range of 4.8–25.5 μM, outperforming the reference drug benznidazole (EC50: 35.6 ± 11.4 μM) in in vitro studies . Its mechanism involves disrupting cyclic nucleotide signaling pathways critical for parasite survival, positioning it as a promising candidate for neglected tropical disease therapeutics.
Properties
Molecular Formula |
C25H29N3O3 |
|---|---|
Molecular Weight |
419.525 |
IUPAC Name |
3-(5-(cis-3-Cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2-methoxyphenyl)propiolamide |
InChI |
InChI=1S/C25H29N3O3/c1-31-22-14-12-18(16-17(22)13-15-23(26)29)24-20-10-6-7-11-21(20)25(30)28(27-24)19-8-4-2-3-5-9-19/h6-7,12,14,16,19-21H,2-5,8-11H2,1H3,(H2,26,29)/t20-,21+/m1/s1 |
InChI Key |
YALZXZYFCQHHIY-RTWAWAEBSA-N |
SMILES |
O=C(N)C#CC1=CC(C2=NN(C3CCCCCC3)C([C@@]4([H])CC=CC[C@@]24[H])=O)=CC=C1OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NPD-048; NPD 048; NPD048 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Efficacy and Toxicity Profiles
NPD-048 was evaluated alongside two structural analogs (NPD-001, NPD-040) and benznidazole. Key findings include:
| Compound | EC50 (μM) | Toxicity (In Vivo) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 4.8–25.5 | None observed | >10 |
| NPD-001 | 6.2–18.3 | High | 2.5 |
| NPD-040 | 8.1–22.7 | None observed | >8 |
| Benznidazole | 35.6 ± 11.4 | Moderate | 3.1 |
This compound and NPD-040 exhibited comparable efficacy but superior safety profiles compared to NPD-001 and benznidazole.
Structural and Mechanistic Advantages
The crystal structure of this compound bound to T. brucei PDE-B1 reveals critical interactions:
- Hydrogen bonding with residues Gln-507 and Asp-507.
- Hydrophobic interactions with Phe-506 and Ile-510. These interactions stabilize the inhibitor-enzyme complex, explaining its nanomolar affinity and specificity for parasitic PDEs over human isoforms . In contrast, benznidazole lacks a defined enzymatic target, relying on non-specific redox cycling for trypanocidal effects, which contributes to host toxicity .
Physicochemical and Pharmacokinetic Properties
- Molecular weight : ~300–400 Da (estimated from analogs).
- LogP : ~2–3 (predicted for optimal membrane permeability).
- Hydrogen bond acceptors/donors: 5/2 (supports solubility and target engagement).
Comparatively, benznidazole has a lower molecular weight (260.2 Da) but higher LogP (~2.5), correlating with its broader tissue distribution and side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
